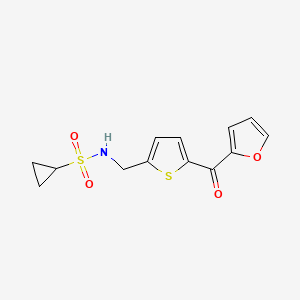

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPKXKTUSRTEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carbonyl and thiophen-2-yl intermediates. These intermediates are then coupled using a cyclopropanesulfonamide moiety under specific reaction conditions.

-

Step 1: Synthesis of Furan-2-carbonyl Intermediate

Reagents: Furan, acyl chloride

Conditions: Catalytic amounts of a Lewis acid, such as aluminum chloride, at low temperatures.

-

Step 2: Synthesis of Thiophen-2-yl Intermediate

Reagents: Thiophene, acyl chloride

Conditions: Similar to the furan intermediate synthesis, using a Lewis acid catalyst.

-

Step 3: Coupling Reaction

Reagents: Furan-2-carbonyl intermediate, thiophen-2-yl intermediate, cyclopropanesulfonamide

Conditions: Base such as triethylamine, solvent like dichloromethane, room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.

Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile, mild heating.

Major Products

Oxidation: Oxidized derivatives of furan and thiophene.

Reduction: Alcohol derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Initial studies suggest that N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide exhibits antimicrobial properties. Its interaction with specific enzymes involved in microbial metabolism may inhibit their activity, making it a candidate for developing new antimicrobial agents. The compound's structural components are believed to facilitate binding to target sites on microbial proteins, disrupting essential metabolic pathways .

Anticancer Potential

This compound has shown promise as an anticancer agent. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The furan and thiophene rings are particularly noted for their ability to interact with DNA and RNA, potentially leading to the inhibition of tumor progression .

Study 1: Antimicrobial Efficacy

A study conducted by Hamid et al. (2023) explored the antimicrobial efficacy of compounds similar to this compound against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. The findings indicated that modifications in the compound's structure could enhance its binding affinity to target enzymes within the MEP pathway, suggesting a viable route for drug development against resistant strains .

Study 2: Anticancer Mechanisms

In a separate investigation, researchers assessed the anticancer properties of this compound using various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in breast cancer cells through the activation of apoptotic pathways. This study highlights the potential of this compound as a lead candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and thiophene moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiophene-Based Derivatives:

- Target Compound: The thiophene ring is substituted with a furan-2-carbonyl group, introducing electron-withdrawing and π-conjugated characteristics.

- Analog 1: N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones () feature a bromo substituent on thiophene, enhancing halogen bonding interactions but reducing solubility. These compounds exhibit antibacterial activity against Gram-positive bacteria .

- Analog 2 : 5-Nitrothiophene derivatives () substitute thiophene with a nitro group, increasing electrophilicity and oxidative stress induction, which correlates with anti-Staphylococcus aureus activity .

- Analog 3 : Compounds in (e.g., 31–37) incorporate thiophene linked to tetrahydropyran or azetidine carboxamides, optimizing protease inhibition via hydrogen bonding and steric fit .

Sulfonamide Variations:

- Analog 4 : N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () uses a benzene sulfonamide core, demonstrating herbicidal and anti-convulsant activities, likely due to aromatic π-stacking .

- Analog 5 : Patent compounds () combine sulfonamides with pyrrolo-triazolo-pyrazine moieties, highlighting the versatility of sulfonamide linkages in targeting enzymes .

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The compound features a cyclopropanesulfonamide core linked to a furan-2-carbonyl and thiophene moiety, which contributes to its unique chemical properties.

Synthesis Overview:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Furan-2-carbonyl Intermediate: Acylation of furan using an acyl chloride in the presence of a Lewis acid.

- Synthesis of the Thiophene Derivative: Utilizing condensation reactions such as the Gewald reaction.

- Coupling Reaction: Coupling the furan derivative with the thiophene using coupling agents like DCC (dicyclohexylcarbodiimide).

- Cyclopropanecarboxamide Formation: Finalizing the structure through specific reaction conditions .

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. The compound's structure allows it to interact with bacterial enzymes, particularly those involved in the methylerythritol phosphate (MEP) pathway, which is crucial for many pathogenic microorganisms but absent in humans .

Mechanism of Action:

The compound may inhibit key enzymes within this pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), leading to reduced viability of bacterial cells . This mechanism suggests a selective targeting strategy that minimizes toxicity to human cells.

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study involving derivatives of this compound demonstrated effective inhibition of cell growth in breast cancer models, suggesting that modifications to the cyclopropanesulfonamide structure can enhance its anticancer properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-carbonyl)-6H-phenanthridin-6-yl]thiophen-2-ylmethanone | Contains phenanthridine and thiophene | Anticancer activity |

| N-(4-methoxyphenyl)-cyclopropanesulfonamide | Substituted phenyl group | Antimicrobial properties |

| N-(4-fluorophenyl)-cyclopropanesulfonamide | Fluorinated phenyl group | Potential anti-inflammatory effects |

This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the importance of specific functional groups in mediating these effects.

Q & A

Basic Synthesis and Purification

Q: What are the recommended synthetic routes for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide, and how can purity be optimized? A:

- Stepwise Synthesis :

- Thiophene functionalization : Introduce the furan-2-carbonyl group to the 5-position of thiophene via Friedel-Crafts acylation using AlCl₃ as a catalyst .

- Methylation : React the thiophene intermediate with bromomethyl cyclopropanesulfonamide in the presence of a base (e.g., K₂CO₃) to form the methyl bridge .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of bromomethyl sulfonamide to thiophene derivative) to minimize side products .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound? A:

- X-ray Crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. Typical R factors should be <0.05 for high-resolution data .

- Spectroscopic Data :

- ¹H/¹³C NMR : Key signals include the cyclopropane sulfonamide proton (δ 3.1–3.3 ppm) and furan carbonyl carbon (δ 160–165 ppm) .

- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and furan C=O at ~1670 cm⁻¹ .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the antimicrobial potential of this compound? A:

- Assay Design :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .

- Controls : Include sulfonamide-based positive controls (e.g., sulfamethoxazole) and solvent-only negative controls.

- Mechanistic Studies : Perform competitive binding assays with dihydropteroate synthase (DHPS) to assess sulfonamide-target interactions .

Advanced Reactivity and Stability

Q: What factors influence the stability of the cyclopropane ring under varying pH conditions? A:

- pH-Dependent Stability :

- Mitigation Strategies : Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays to preserve integrity .

Handling Contradictory Bioactivity Data

Q: How should researchers address discrepancies in IC₅₀ values across different cell lines? A:

- Data Reconciliation :

- Assay Variability : Normalize data using Z-score or percent inhibition relative to controls.

- Cell Line Heterogeneity : Compare expression levels of target proteins (e.g., DHPS) via Western blotting .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .

Computational Modeling for SAR Studies

Q: Which computational tools are suitable for predicting structure-activity relationships (SAR)? A:

- Quantum Chemistry : Use Gaussian09 to optimize geometries and calculate electrostatic potential maps for the sulfonamide moiety .

- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with DHPS (PDB ID: 1AJ0) .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors using Partial Least Squares (PLS) regression .

Crystallography Challenges

Q: What are common pitfalls in refining the crystal structure of this compound? A:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine data with twin fractions <0.3 .

- Disorder Modeling : Apply PART and SUMP restraints for disordered cyclopropane or sulfonamide groups .

- Validation Tools : Check CIF files with PLATON/CHECKCIF to resolve alerts (e.g., "ADDSYN" for missing symmetry) .

Advanced Modifications for SAR Exploration

Q: How can substituents be strategically modified to enhance target selectivity? A:

- Key Modifications :

- Screening Workflow :

- Parallel Synthesis : Use Ugi-4CR or Suzuki coupling for rapid library generation .

- High-Throughput Screening : Test derivatives against a panel of 50+ kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.